A Technical Guide to 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
This document provides an in-depth technical overview of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While this specific regioisomer is not widely cataloged and appears to be a novel or less-common research chemical without a dedicated CAS number in major public databases, this guide will elucidate its core characteristics, propose a robust synthetic pathway based on established pyrazole chemistry, and explore its potential applications as a key intermediate in the synthesis of pharmacologically active agents.
Introduction and Physicochemical Profile
5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities. The pyrazole scaffold is a cornerstone in the development of numerous therapeutic agents, exhibiting properties ranging from anti-inflammatory and anticancer to antiviral and antimicrobial. The specific substitution pattern of a cyano group at the C5 position and a carboxylic acid at the C4 position on the N-methylated pyrazole ring offers a unique arrangement of electron-withdrawing and hydrogen-bonding functionalities, making it a valuable synthon for creating complex molecular architectures.
Its isomer, 4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid, is documented under CAS Number 1378846-25-3, highlighting the critical importance of regiochemistry in this chemical space.[1]
Table 1: Physicochemical Properties of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid
| Property | Value | Source |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₆H₅N₃O₂ | Calculated |
| Molecular Weight | 151.12 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Inferred from analogs[2] |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol) | Inferred from analogs |
| SMILES | O=C(O)c1cn(C)nc1C#N | Predicted |
| InChI Key | (Predicted) | Predicted |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid can be logically approached via a multi-step sequence starting from commercially available precursors. The key strategic steps involve the construction of the pyrazole core followed by the hydrolysis of a carboxylate ester. This pathway is designed for efficiency and control over the crucial regiochemistry.
Caption: Proposed synthetic workflow for 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.
Detailed Experimental Protocol:
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (I)
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Causality: This step creates a key electrophilic intermediate. The reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride generates the ethoxymethylene derivative, which is primed for nucleophilic attack by a hydrazine in the subsequent cyclization step.[3]
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Procedure:
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To a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).
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Heat the mixture to reflux (typically around 130-150°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and remove the volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure.
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The resulting crude oil (Intermediate I) is often of sufficient purity to be used directly in the next step.
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Step 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (II)
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Causality: This is the crucial ring-forming step. Methylhydrazine acts as a dinucleophile. The more nucleophilic unsubstituted nitrogen attacks the β-carbon of the acrylate, followed by intramolecular cyclization and elimination of ethanol to form the stable aromatic pyrazole ring. The regioselectivity is driven by the initial attack at the most electrophilic carbon.
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Procedure:
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Dissolve the crude Ethyl 2-cyano-3-ethoxyacrylate (I) (1.0 mol) in ethanol (3 volumes).
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Cool the solution in an ice bath to 0-5°C.
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Slowly add methylhydrazine (1.0 mol) dropwise, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Cool the reaction mixture. The product (Intermediate II) often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
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Step 3: Synthesis of Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (III)
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Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a cyano group. The primary amine is first diazotized to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
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Procedure:
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Suspend Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (II) (1.0 mol) in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5°C in an ice-salt bath.
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Add a solution of sodium nitrite (1.1 mol) in water dropwise, keeping the temperature strictly below 5°C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 mol) in aqueous sodium or potassium cyanide.
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Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂) will be observed.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product (Intermediate III) with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify by column chromatography if necessary.
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Step 4: Synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid (Target Compound)
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Causality: Basic hydrolysis (saponification) of the ethyl ester is a standard and high-yielding method to obtain the corresponding carboxylic acid. The ester is cleaved by the hydroxide ion, and subsequent acidification protonates the resulting carboxylate salt to yield the final product.[4]
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Procedure:
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Dissolve Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (III) (1.0 mol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 mol) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
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Remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.
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The product, 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid, will precipitate.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
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Applications in Drug Discovery and Medicinal Chemistry
The pyrazole core is a privileged scaffold in medicinal chemistry. The specific arrangement of functional groups in 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid makes it a highly attractive intermediate for synthesizing targeted therapies, particularly kinase inhibitors.
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Kinase Inhibition: The pyrazole ring can act as a versatile hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The carboxylic acid at C4 can be converted to a variety of amides to explore interactions with the solvent-exposed region of the ATP-binding pocket, while the C5-cyano group can modulate electronic properties or serve as a point for further derivatization. Compounds with a pyrazole core have shown potent inhibitory activity against kinases like FLT3 and CDKs, which are implicated in acute myeloid leukemia (AML) and other cancers.
Caption: Conceptual binding mode of a pyrazole-carboxamide inhibitor in a kinase active site.
Safety and Handling
While specific toxicity data for 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is unavailable, data from structurally related pyrazole carboxylic acids and nitriles should be used to guide handling procedures.[1]
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Hazard Identification:
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Expected to cause skin irritation (H315).
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Expected to cause serious eye irritation (H319).
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May cause respiratory irritation (H335).
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Nitriles can be toxic if swallowed, inhaled, or in contact with skin.
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Personal Protective Equipment (PPE):
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Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
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Handling:
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Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Avoid breathing dust, fumes, or vapors.
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents and strong bases.
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Disposal:
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Dispose of contents and container in accordance with local, regional, and national regulations.
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Conclusion
5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid represents a promising, albeit currently under-documented, building block for chemical synthesis. Its carefully arranged functional groups provide a platform for developing novel compounds with significant potential in drug discovery, particularly in the realm of targeted kinase inhibitors. The synthetic route proposed herein offers a logical and field-proven approach to its preparation, enabling researchers to access this valuable intermediate for their discovery programs. As with all research chemicals, appropriate safety precautions must be strictly observed during its synthesis and handling.
References
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The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances. Available at: [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at: [Link]
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PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. National Library of Medicine. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
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ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Retrieved January 27, 2026, from [Link]
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Pharmaffiliates. (n.d.). 5-Amino-4-cyano-1-methylpyrazole. Retrieved January 27, 2026, from [Link]
